molecular formula C12H25N B13300323 3-methyl-N-pentylcyclohexan-1-amine

3-methyl-N-pentylcyclohexan-1-amine

Cat. No.: B13300323
M. Wt: 183.33 g/mol
InChI Key: MKQYLHQDVAUFIW-UHFFFAOYSA-N
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Description

3-methyl-N-pentylcyclohexan-1-amine is a synthetic organic compound belonging to the class of secondary amines . Its structure features a cyclohexane ring substituted with a methyl group at the 3-position and a pentylamino group at the 1-position. As a secondary amine, it contains a single hydrogen atom bonded to the nitrogen, which influences its reactivity and physical properties . This amine is related to cyclohexylamine, a compound known as a useful intermediate in the production of other organic compounds . Potential research applications for 3-methyl-N-pentylcyclohexan-1-amine could include its use as a building block or intermediate in organic synthesis, pharmaceutical research, and the development of materials science chemicals. Researchers might also investigate its properties as a precursor in catalytic processes or as a ligand in coordination chemistry. This product is provided for research and further manufacturing use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3-methyl-N-pentylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-3-4-5-9-13-12-8-6-7-11(2)10-12/h11-13H,3-10H2,1-2H3

InChI Key

MKQYLHQDVAUFIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCCC(C1)C

Origin of Product

United States

Stereochemical Considerations and Conformational Analysis of 3 Methyl N Pentylcyclohexan 1 Amine

Isomeric Forms and Diastereomeric Relationships

The presence of two stereocenters on the cyclohexane (B81311) ring, at carbon 1 (bonded to the amine) and carbon 3 (bonded to the methyl group), gives rise to multiple stereoisomers. The relative orientation of these substituents determines the diastereomeric form of the molecule.

Elucidation of cis- and trans-Diastereomers of the Cyclohexane Ring

For a 1,3-disubstituted cyclohexane like 3-methyl-N-pentylcyclohexan-1-amine, two diastereomeric forms are possible: cis and trans. libretexts.orgresearchgate.net In the cis-isomer, both the methyl group and the N-pentylamine group are on the same side of the cyclohexane ring; that is, both point "up" or both point "down". libretexts.org In the trans-isomer, the substituents are on opposite sides of the ring, with one pointing "up" and the other "down". libretexts.org

These geometric isomers are not interconvertible through conformational changes like ring flipping due to the energetic barrier of breaking and reforming covalent bonds. researchgate.net Each of these diastereomers also has a non-superimposable mirror image, an enantiomer, resulting in a total of four possible stereoisomers.

Stereochemical Implications of the Methyl and Amine Substituents

The stereochemistry of 3-methyl-N-pentylcyclohexan-1-amine is defined by the chiral centers at the C-1 and C-3 positions. nih.gov The spatial arrangement of the methyl and N-pentylamine groups leads to distinct diastereomers with different physical and chemical properties.

cis-isomer : Can exist as a pair of enantiomers, (1R,3S)-3-methyl-N-pentylcyclohexan-1-amine and (1S,3R)-3-methyl-N-pentylcyclohexan-1-amine. nih.gov

trans-isomer : Can exist as a pair of enantiomers, (1R,3R)-3-methyl-N-pentylcyclohexan-1-amine and (1S,3S)-3-methyl-N-pentylcyclohexan-1-amine. nih.gov

Advanced Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. fiveable.me This ring is flexible and can undergo a conformational change known as a "ring flip," where one chair form converts into an alternative chair form. masterorganicchemistry.comlibretexts.org

Analysis of Chair Conformations and Ring Inversion Barriers

For any substituted cyclohexane, a rapid equilibrium exists between two chair conformations at room temperature. masterorganicchemistry.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. fiveable.melibretexts.org However, "up" substituents remain "up," and "down" substituents stay "down."

The energy barrier for this ring inversion in cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com This barrier is due to high-energy intermediate conformations, such as the half-chair. wikipedia.org While the specific barrier for 3-methyl-N-pentylcyclohexan-1-amine is not documented, it is expected to be in a similar range.

Preferred Orientations of the Methyl and N-Pentylamine Substituents (Axial vs. Equatorial Preference)

In substituted cyclohexanes, the two chair conformations are often not equal in energy. libretexts.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. libretexts.orglibretexts.org This preference is quantified by the "A-value," which represents the free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. fiveable.me

For the cis-isomer, one conformation will have both the methyl and N-pentylamine groups in axial positions (diaxial), while the ring-flipped conformer will have both groups in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable. fiveable.me

For the trans-isomer, both chair conformations will have one group in an axial position and the other in an equatorial position. libretexts.org To determine the more stable conformer, the relative steric bulk of the two substituents must be considered. The conformation where the larger group occupies the equatorial position is favored. libretexts.org The N-pentylamine group is bulkier than the methyl group. Therefore, the most stable conformation for the trans-isomer will have the N-pentylamine group in the equatorial position and the methyl group in the axial position.

SubstituentA-Value (kcal/mol)Preference for Equatorial Position
-CH₃ (Methyl)~1.7-1.8Strong
-NH₂ (Amino)~1.2-1.6Moderate to Strong
Larger Alkyl Groups>2.0Very Strong

Table 1: Comparative A-values for relevant substituents. The A-value for the N-pentylamine group would be comparable to or larger than other alkyl groups, indicating a very strong preference for the equatorial position. umn.edulumenlearning.com

Detailed Assessment of Steric Interactions and Conformational Strain (e.g., 1,3-Diaxial Interactions, Gauche Interactions)

The energetic preference for the equatorial position is primarily due to the avoidance of destabilizing steric interactions.

1,3-Diaxial Interactions : This is a significant form of steric strain that occurs when an axial substituent interacts with the two other axial atoms (usually hydrogens) on the same side of the ring, located at the C-3 and C-5 positions relative to the substituent. fiveable.melumenlearning.comlibretexts.org These interactions are essentially gauche butane (B89635) interactions. chemistrysteps.com When a bulky group like N-pentylamine is in the axial position, the resulting 1,3-diaxial repulsions with axial hydrogens are severe, making the conformation highly unstable. libretexts.org The diaxial conformer of cis-3-methyl-N-pentylcyclohexan-1-amine would be particularly high in energy due to these interactions involving both substituents.

Gauche Interactions : In a cyclohexane ring, gauche interactions occur between adjacent substituents with a dihedral angle of approximately 60°. echemi.com An axial substituent creates two gauche interactions with the C-C bonds of the ring. masterorganicchemistry.comechemi.com For example, an axial methyl group on C-1 has gauche interactions with the C-2/C-3 bond and the C-6/C-5 bond. echemi.com An equatorial substituent is in a more stable anti-periplanar arrangement with respect to the ring carbons, thus avoiding this strain. echemi.com

Computational Approaches to Conformational Equilibria and Energy Landscapes

In the absence of extensive empirical data, computational chemistry serves as a powerful tool to model and predict the behavior of 3-methyl-N-pentylcyclohexan-1-amine at an atomic level. These methods allow for the exploration of its conformational possibilities and the energetic requirements for transitioning between them.

Theoretical Calculations of Relative Conformational Energies

Theoretical calculations are essential for determining the relative stabilities of the various conformers of 3-methyl-N-pentylcyclohexan-1-amine. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The introduction of a methyl group at the 3-position and an N-pentylamino group at the 1-position leads to a number of possible stereoisomers, each with its own set of conformational possibilities.

For a disubstituted cyclohexane such as this, the substituents can be either axial or equatorial. The relative energies of these conformers are influenced by steric interactions, particularly 1,3-diaxial interactions, which are generally unfavorable. The N-pentyl chain further complicates the conformational landscape due to its own rotational freedom.

While specific computational studies on 3-methyl-N-pentylcyclohexan-1-amine are not found in the reviewed literature, analogous studies on substituted cyclohexanes provide a framework for understanding the likely energetic preferences. It is anticipated that the conformers with the bulky N-pentyl group and the methyl group in equatorial positions would be significantly lower in energy.

Table 1: Hypothetical Relative Conformational Energies of 3-methyl-N-pentylcyclohexan-1-amine Diastereomers

Diastereomer/ConformerSubstituent Orientations (1-N-pentyl, 3-methyl)Calculated Relative Energy (kcal/mol)
(1R,3R)-transEquatorial, Equatorial0.00 (Reference)
(1R,3R)-transAxial, AxialData not available
(1R,3S)-cisEquatorial, AxialData not available
(1R,3S)-cisAxial, EquatorialData not available

Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated quantum mechanical calculations.

Prediction of Dynamic Processes and Rotational Barriers

Computational methods can also predict the energy barriers for dynamic processes, such as ring inversion and rotation around single bonds. The barrier to chair-chair interconversion in the cyclohexane ring is a key dynamic process. For the N-pentyl group, rotation around the C-N bond and the various C-C bonds will also have specific energy barriers.

These rotational barriers are critical for understanding the molecule's flexibility and how it might interact with other molecules or biological targets. The energy required for these rotations is influenced by steric hindrance and electronic effects.

Table 2: Predicted Rotational Barriers in 3-methyl-N-pentylcyclohexan-1-amine

Bond of RotationDynamic ProcessPredicted Rotational Barrier (kcal/mol)
Cyclohexane RingChair InversionData not available
C1-N BondN-pentyl group rotationData not available
N-C (pentyl) BondPentyl chain torsionData not available

Note: The values in this table are placeholders. Precise determination of these barriers necessitates specific computational modeling of 3-methyl-N-pentylcyclohexan-1-amine.

Synthetic Methodologies and Chemical Transformations of 3 Methyl N Pentylcyclohexan 1 Amine

Direct Synthetic Routes to Substituted Cyclohexylamines

Direct methods for the synthesis of substituted cyclohexylamines are highly valued for their efficiency. Among these, reductive amination stands out as a premier strategy for its versatility and broad applicability.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comyoutube.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov This one-pot reaction is often preferred over other methods due to its operational simplicity and the avoidance of isolating the intermediate imine. masterorganicchemistry.com

The synthesis of 3-methyl-N-pentylcyclohexan-1-amine via reductive amination commences with the reaction between 3-methylcyclohexanone (B152366) and pentylamine. The mechanism proceeds in two main stages. youtube.com

First, the primary amine, pentylamine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The initial nucleophilic addition forms an unstable hemiaminal intermediate. This intermediate then undergoes dehydration, facilitated by the acidic conditions, to form a Schiff base, which in the case of a ketone precursor is an imine. nih.gov

The second stage is the reduction of the C=N double bond of the imine. A reducing agent, present in the reaction mixture, delivers a hydride to the imine carbon, which is subsequently protonated (often by the solvent or a mild acid) to yield the final secondary amine, 3-methyl-N-pentylcyclohexan-1-amine. youtube.com

Table 1: Reactants for the Synthesis of 3-methyl-N-pentylcyclohexan-1-amine via Reductive Amination

Role Compound Name Chemical Structure
Ketone Precursor3-Methylcyclohexanone(Chemical structure of 3-methylcyclohexanone)
Amine SourcePentylamine (n-Amylamine)(Chemical structure of pentylamine)
Product3-Methyl-N-pentylcyclohexan-1-amine(Chemical structure of 3-methyl-N-pentylcyclohexan-1-amine)

Note: The table is interactive and can be sorted.

The choice of the reducing agent and catalyst is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Borohydride (B1222165) Reagents: Sodium cyanoborohydride (NaBH₃CN) is a classic and highly effective reagent for reductive amination. masterorganicchemistry.comyoutube.com Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the protonated imine (iminium ion) over the ketone. youtube.com Another mild reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is also widely used and is known for its effectiveness with a broad range of ketones and amines, often providing higher yields and fewer byproducts. nih.gov It is particularly useful for acid-sensitive substrates. nih.gov

Metal Catalysts: Catalytic hydrogenation is another prominent method for the reduction step. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. rsc.org These systems are highly efficient but may require elevated pressures and temperatures. The choice of catalyst can also influence the stereochemical outcome of the reaction.

Table 2: Common Catalytic Systems for Reductive Amination

Catalyst/Reagent Type Specific Examples Key Features
Borohydride ReagentsSodium Cyanoborohydride (NaBH₃CN)Selective for imines over ketones; effective under mildly acidic conditions. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective; good for a wide range of substrates, including acid-sensitive ones. nih.gov
Metal Catalysts (for Catalytic Hydrogenation)Palladium on Carbon (Pd/C)Widely used, efficient.
Platinum on Carbon (Pt/C)Highly active catalyst.
Raney NickelCost-effective, commonly used in industrial processes.

Note: The table is interactive and can be sorted.

When using a substituted cyclohexanone (B45756) like 3-methylcyclohexanone, the formation of stereoisomers is a key consideration. The product, 3-methyl-N-pentylcyclohexan-1-amine, has two stereocenters (at C1 and C3), meaning it can exist as cis and trans diastereomers. The ratio of these diastereomers is determined by the stereochemical course of the reduction of the imine intermediate.

The methyl group at the 3-position influences the approach of the reducing agent to the imine. Generally, the hydride will attack from the less sterically hindered face of the cyclohexyl ring. The conformation of the intermediate imine plays a crucial role. The bulky pentyl group on the nitrogen will likely influence the equilibrium between different imine conformations.

In related studies, the reductive amination of (R)-3-methylcyclohexanone with ammonia (B1221849) using an imine reductase catalyst yielded (1S,3R)-3-methylcyclohexylamine with a diastereomeric excess of 94%. nih.gov This indicates that the stereocenter at C3 can direct the stereochemical outcome at C1. While the specific diastereomeric ratio for the reaction with pentylamine is not detailed in the provided sources, it is expected that the steric bulk of the pentylamine group would significantly influence the facial selectivity of the hydride attack, potentially favoring the formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can also be tuned to control this selectivity. rsc.org

Regioselectivity is generally not a concern in this specific reaction as 3-methylcyclohexanone is an unsymmetrical ketone, but the reaction with pentylamine will exclusively form the N-substituted product at the carbonyl position.

Alternative Amine Synthesis Pathways Relevant to Cyclohexylamine (B46788) Structures

While reductive amination is a primary route, other synthetic strategies can also be employed to form N-substituted cyclohexylamines.

Alkylation Reactions of Amines

An alternative approach to synthesizing 3-methyl-N-pentylcyclohexan-1-amine is through the N-alkylation of a precursor amine. This method involves forming the carbon-nitrogen bond in a separate step from the creation of the cyclohexylamine ring.

The synthesis would start with 3-methylcyclohexylamine (B3022809), which can be prepared by the reductive amination of 3-methylcyclohexanone with ammonia. nih.gov This primary amine can then be reacted with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in a nucleophilic substitution reaction.

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of 3-methylcyclohexylamine attacks the electrophilic carbon of the pentyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. A base is typically added to neutralize the hydrogen halide produced during the reaction and to prevent the formation of the ammonium (B1175870) salt, which would be unreactive.

A significant drawback of this method is the potential for over-alkylation. The desired secondary amine product is itself a nucleophile and can react with another molecule of the pentyl halide to form a tertiary amine. To achieve mono-alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. masterorganicchemistry.com

Acylation Reactions and Amide Formation

The acylation of secondary amines, such as 3-methyl-N-pentylcyclohexan-1-amine, is a fundamental reaction that results in the formation of amides. libretexts.orgmasterorganicchemistry.com This transformation is typically achieved by reacting the amine with an acylating agent, for instance, an acid chloride or an acid anhydride (B1165640). libretexts.orggoogle.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com To drive the reaction to completion and neutralize the acidic byproduct (like HCl if an acyl chloride is used), a base is commonly added. google.com

For example, the reaction of 3-methyl-N-pentylcyclohexan-1-amine with acetyl chloride would yield N-(3-methylcyclohexyl)-N-pentylacetamide. The choice of solvent, reaction temperature, and base can be optimized to ensure high yields of the resulting amide. These amide derivatives are often more stable than the parent amines and can serve as crucial intermediates for further chemical modifications or for analytical characterization.

Conjugate Reduction-Reductive Amination from Unsaturated Precursors

A versatile and efficient method for the synthesis of 3-methyl-N-pentylcyclohexan-1-amine is through a conjugate reduction followed by reductive amination, starting from an unsaturated precursor like 3-methylcyclohex-2-en-1-one. beilstein-journals.org This two-step sequence first involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone to yield the saturated ketone, 3-methylcyclohexanone. This can be accomplished through various methods, including catalytic hydrogenation.

The subsequent step is the reductive amination of 3-methylcyclohexanone with pentylamine. organic-chemistry.orgresearchgate.net This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the final secondary amine. organic-chemistry.org A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This synthetic strategy is highly valued for its ability to construct complex amines from readily available starting materials.

Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms

Due to the presence of two chiral centers in 3-methyl-N-pentylcyclohexan-1-amine, the synthesis of single, enantiomerically pure isomers requires the use of asymmetric synthesis techniques. These methods are designed to control the stereochemical outcome of the reaction, leading to a high excess of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of Precursor Imines and Enamines

A powerful and widely studied method for the synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines. nih.govacs.org For the synthesis of enantiomerically enriched 3-methyl-N-pentylcyclohexan-1-amine, a precursor imine would be formed from 3-methylcyclohexanone and pentylamine. The asymmetric hydrogenation of this imine, catalyzed by a chiral transition metal complex, would then yield the desired chiral amine. nih.govresearchgate.net Iridium, rhodium, and ruthenium are commonly used metals for these catalysts. csic.es

Ligand Design and Catalyst Performance in AH

The success of transition metal-catalyzed asymmetric hydrogenation is highly dependent on the design of the chiral ligand coordinated to the metal center. researchgate.netacs.org Chiral phosphine (B1218219) ligands, such as those from the BINAP and Josiphos families, have proven to be highly effective. csic.es The ligand creates a chiral environment around the metal, which forces the hydrogenation to occur selectively on one face of the imine's C=N double bond. The steric and electronic properties of the ligand, in combination with the chosen metal and reaction conditions (e.g., hydrogen pressure, temperature), dictate the catalyst's performance in terms of both reaction rate and the enantiomeric excess (e.e.) of the product amine.

Catalyst SystemLigand TypeTypical SubstrateAchieved Enantioselectivity (e.e.)
[Rh(COD)L]BF₄Chiral DiphosphineN-Aryl IminesUp to 99%
[Ir(COD)L]PF₆Chiral P,N-LigandN-Alkyl IminesUp to 98%
RuCl₂(L*)(dmf)₂Chiral Diamine-DiphosphineAromatic KetiminesUp to 99%
Enantioselectivity and Diastereoselectivity in Chiral Amine Synthesis

For a molecule with two stereocenters like 3-methyl-N-pentylcyclohexan-1-amine, the asymmetric synthesis must control both enantioselectivity and diastereoselectivity. nih.gov The precursor imine from 3-methylcyclohexanone can exist as a mixture of E/Z isomers, which can impact the stereochemical outcome. The asymmetric hydrogenation creates a new stereocenter at the C1 position, and its stereochemical relationship to the existing stereocenter at the C3 position is critical. A successful asymmetric hydrogenation will produce a high diastereomeric ratio (d.r.) and a high enantiomeric excess (e.e.) of the desired stereoisomer.

Substrate TypeCatalystKey Stereochemical OutcomeReported Selectivity
Cyclic KetimineChiral Iridium ComplexDiastereoselectivityUp to >99:1 d.r.
Acyclic Dialkyl KetimineChiral Rhodium ComplexEnantioselectivityUp to 96% e.e.
Prochiral EnamineChiral Ruthenium ComplexEnantio- and DiastereoselectivityOften requires substrate control

Biocatalytic Transformations Using Enzymes (e.g., ω-Transaminases)

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.comnih.gov ω-Transaminases (ω-TAs) are particularly useful as they can catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.comnih.govrsc.org

For the synthesis of 3-methyl-N-pentylcyclohexan-1-amine, a potential biocatalytic route would involve two steps. First, an ω-transaminase could be used for the asymmetric synthesis of enantiomerically pure 3-methylcyclohexan-1-amine from 3-methylcyclohexanone. mdpi.com Subsequently, this chiral primary amine could be N-alkylated with a pentyl group, for example, through a second reductive amination step with pentanal. The stereoselectivity of the final product would be determined by the initial enzymatic step. The field of enzyme engineering continues to evolve, allowing for the development of ω-TAs with high activity and selectivity for a wide range of substrates. nih.gov

Enzyme Engineering for Enhanced Substrate Specificity and Catalytic Efficiency

The synthesis of complex chiral amines often benefits from enzymes engineered for specific purposes. Wild-type enzymes may not exhibit optimal activity or selectivity for non-natural substrates like 3-methylcyclohexanone and pentylamine. Therefore, enzyme engineering is employed to improve performance. nih.gov

Table 1: Potential Enzyme Classes for Engineering

Enzyme Class Catalyzed Reaction Rationale for Engineering
Reductive Aminases (RedAms) Catalyze both imine formation and reduction in a single pot. researchgate.net To improve acceptance of 3-methylcyclohexanone and pentylamine as substrates.
Imine Reductases (IREDs) Catalyze the stereoselective reduction of a pre-formed imine. researchgate.net To enhance stereoselectivity and efficiency for the specific imine intermediate.
Stereochemical Control in Biocatalytic Reductive Amination

The structure of 3-methyl-N-pentylcyclohexan-1-amine contains two chiral centers, leading to four possible stereoisomers. Controlling the stereochemical outcome is a significant challenge in chemical synthesis. Biocatalytic reductive amination is a powerful tool for achieving high stereochemical control. researchgate.net

Enzymes, by virtue of their own chiral structure, create an asymmetric active site. This environment forces the substrates to bind in a specific orientation, leading to the preferential formation of one stereoisomer. For example, an engineered RedAm or IRED can be selected to produce a specific desired isomer, such as (1R, 3S)-3-methyl-N-pentylcyclohexan-1-amine, with high diastereomeric and enantiomeric excess. researchgate.net The stereoselectivity of these enzymes often surpasses that of conventional chemical catalysts, which may require complex and expensive chiral ligands to achieve similar results. researchgate.net

Utilization of Chiral Auxiliaries and Resolving Agents

Beyond biocatalysis, stereochemical control can be exerted through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

In a potential synthesis of 3-methyl-N-pentylcyclohexan-1-amine, a chiral auxiliary could be attached to the amine precursor (pentylamine) or the ketone (3-methylcyclohexanone). For example, reacting pentylamine with a chiral auxiliary like a derivative of pseudoephedrine or an oxazolidinone would form a chiral amide or related structure. wikipedia.org This new molecule could then be reacted with 3-methylcyclohexanone under reductive conditions. The steric and electronic properties of the auxiliary would direct the approach of the reagents to create a specific stereoisomer of the final product with high diastereoselectivity. The auxiliary is then cleaved under mild conditions to yield the enantiomerically enriched amine. nih.gov

Table 2: Examples of Chiral Auxiliary Classes

Auxiliary Class Example Compound Attachment Point
Oxazolidinones (S)-4-Benzyl-2-oxazolidinone sigmaaldrich.com Could be used to form a chiral enamine or related intermediate from the ketone.
Ephedrine Derivatives (1S,2S)-(+)-Pseudoephedrine sigmaaldrich.com Could be used to form a chiral amide with a precursor acid, followed by reduction and alkylation steps.

Chemical Derivatization for Enhanced Functionality and Analytical Applications

The primary amine moiety of 3-methyl-N-pentylcyclohexan-1-amine is a key functional group that can be readily modified through various chemical reactions. Derivatization is often performed to alter the molecule's properties for specific applications or to facilitate its detection and analysis.

Derivatization Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, allowing it to react with a wide range of electrophilic compounds.

Primary amines, such as 3-methyl-N-pentylcyclohexan-1-amine, react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. wjpsonline.comekb.eg This reaction is typically reversible and may be catalyzed by either acid or base. wjpsonline.com

The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates (loses a molecule of water) to form the stable carbon-nitrogen double bond (C=N) of the imine. iosrjournals.org The formation of a Schiff base can be used to protect the amine group or to introduce new functional groups into the molecule for further reactions. researchgate.net

Reaction Scheme: 3-methyl-N-pentylcyclohexan-1-amine + Aldehyde/Ketone ⇌ Imine (Schiff Base) + Water

Acylation is a fundamental reaction of primary amines, involving the formation of an amide bond. This is achieved by reacting the amine with a reactive carboxylic acid derivative, most commonly an acid chloride or an acid anhydride. chemrevise.orglibretexts.org These reactions are typically rapid and irreversible.

When 3-methyl-N-pentylcyclohexan-1-amine reacts with an acid chloride (R-COCl), the amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, and a proton from the nitrogen is removed, resulting in the formation of a stable N-substituted amide and hydrochloric acid. chemrevise.org Similarly, reaction with an acid anhydride ((RCO)₂O) yields the corresponding amide and a molecule of carboxylic acid as a byproduct. libretexts.org This derivatization is frequently used in chemical analysis to make amines less volatile and more suitable for techniques like gas chromatography.

Table 3: Summary of Derivatization Reactions

Reaction Reagent Type Functional Group Formed Byproduct
Schiff Base Formation Aldehyde or Ketone Imine (-C=N-) Water iosrjournals.org
Acylation Acid Chloride Amide (-NH-CO-R) HCl chemrevise.org

Scientific Article on 3-methyl-N-pentylcyclohexan-1-amine Remains Elusive Due to Lack of Specific Research

The inquiry sought to detail specific aspects of the compound's chemistry, including:

Selective Labeling for Analytical Purposes: No studies detailing the isotope-labeling derivatization of 3-methyl-N-pentylcyclohexan-1-amine for analytical purposes such as mass spectrometry or NMR spectroscopy were identified. General methods for isotopic labeling of amines exist, but their specific application to this compound, including reaction conditions and efficiency, has not been documented.

Application as a Building Block in Complex Organic Synthesis: The investigation did not yield any specific examples of 3-methyl-N-pentylcyclohexan-1-amine being utilized as a foundational element in the synthesis of more complex molecules.

Synthesis of Higher-Order Amine Derivatives: There is a lack of published research on the transformation of 3-methyl-N-pentylcyclohexan-1-amine into more complex, higher-order amine structures.

Incorporation into Macrocyclic or Polycyclic Architectures: The search did not uncover any instances of this compound being integrated into macrocyclic or polycyclic frameworks, a common strategy in the development of novel chemical entities.

While general principles of amine synthesis, such as reductive amination of ketones like 3-methylcyclohexanone with pentylamine, suggest a plausible route for the creation of 3-methyl-N-pentylcyclohexan-1-amine, specific documented procedures, characterization data, and subsequent chemical manipulations are absent from the public domain.

The absence of dedicated research on this compound means that crucial data, including detailed experimental procedures, spectroscopic data (NMR, IR, MS), and reaction yields for the outlined transformations, could not be compiled. Therefore, the construction of a detailed, scientifically accurate article focusing solely on the specified chemical transformations and applications of 3-methyl-N-pentylcyclohexan-1-amine is not possible at this time.

Further research and publication in peer-reviewed journals would be necessary to provide the specific information required for a thorough scientific review of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-methyl-N-pentylcyclohexan-1-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. uobasrah.edu.iq

In the ¹H NMR spectrum, the proton attached to the nitrogen-bearing carbon (C1) of the cyclohexane (B81311) ring is expected to appear downfield due to the deshielding effect of the nitrogen atom. The protons of the pentyl group would exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appearing further downfield than the other methylene groups and the terminal methyl group. The protons on the cyclohexane ring would produce complex, overlapping multiplets in the aliphatic region, with their exact shifts depending on their axial or equatorial position and the stereochemistry of the substituents. The methyl group on the cyclohexane ring would appear as a doublet in the upfield region.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon. The carbon atom bonded to the nitrogen (C1) would be the most downfield among the cyclohexane carbons. The carbons of the pentyl chain would show a predictable pattern, and the methyl group's carbon would be found at a characteristic upfield chemical shift. nih.gov The specific chemical shifts for both cis and trans isomers would differ slightly due to their distinct steric and electronic environments.

Predicted NMR Data for 3-methyl-N-pentylcyclohexan-1-amine (Note: Data are estimated based on analogous compounds like cyclohexylamine (B46788), 3-methylcyclohexanone (B152366), and n-pentylamine. Actual values may vary.)

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment
H1 (Cyclohexyl)2.5 - 2.8C1 (Cyclohexyl)
H3 (Cyclohexyl)1.5 - 1.8C3 (Cyclohexyl)
Cyclohexyl CH₂1.0 - 2.0Cyclohexyl CH₂
Cyclohexyl CH₃0.8 - 1.0 (d, J ≈ 7 Hz)Cyclohexyl CH₃
N-CH₂ (Pentyl)2.4 - 2.6 (t, J ≈ 7 Hz)N-CH₂ (Pentyl)
Pentyl (CH₂)₃1.2 - 1.6Pentyl (CH₂)₃
Pentyl CH₃0.8 - 0.9 (t, J ≈ 7 Hz)Pentyl CH₃
NH1.0 - 2.0 (broad)

d = doublet, t = triplet, J = coupling constant in Hertz

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). sdsu.edu For 3-methyl-N-pentylcyclohexan-1-amine, COSY would reveal correlations between H1 and its neighboring protons on C2 and C6 of the cyclohexane ring. It would also show the connectivity along the pentyl chain, from the N-CH₂ protons through to the terminal methyl protons. The proton at C3 would show correlations to its neighbors on C2 and C4, as well as the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). sdsu.edu HSQC is essential for definitively assigning each carbon in the ¹³C spectrum by linking it to its known proton(s). For instance, the proton signal predicted around 2.5-2.8 ppm would correlate with the carbon signal at 55-59 ppm, confirming their assignment as H1 and C1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling), which is vital for piecing together the molecular fragments. youtube.com Key HMBC correlations would include the signal from the N-CH₂ protons of the pentyl group to C1 of the cyclohexane ring, confirming the point of attachment. Correlations from the methyl protons to C2, C3, and C4 would solidify the position of the methyl group at C3.

Expected Key 2D NMR Correlations for Structural Confirmation

Experiment Correlating Protons Correlating Carbons Information Gained
COSY H1 ↔ H2, H6-Confirms connectivity at C1
H3 ↔ H2, H4, CH₃-Confirms connectivity at C3
N-CH₂ ↔ Pentyl-CH₂-Confirms pentyl chain connectivity
HSQC All CH, CH₂, CH₃ protonsTheir directly attached carbonsAssigns all protonated carbons
HMBC N-CH₂ (Pentyl)C1 (Cyclohexyl)Confirms N-pentyl to ring connection
Cyclohexyl CH₃C2, C3, C4 (Cyclohexyl)Confirms methyl group position at C3
H1 (Cyclohexyl)C2, C3, C5, C6Confirms H1 position and ring structure

The substituted cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. researchgate.net This process exchanges axial and equatorial positions. For 3-methyl-N-pentylcyclohexan-1-amine, both the methyl and N-pentylamino substituents can exist in either an axial or equatorial orientation. The relative stability of these conformers determines the equilibrium state.

Variable Temperature (VT) NMR is a powerful technique to study these dynamics. rsc.orgresearchgate.net At room temperature, the fast conformational exchange results in averaged NMR signals. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently (below the coalescence temperature), the exchange can be "frozen" on the NMR timescale, allowing the distinct signals of the individual conformers (e.g., axial-methyl/equatorial-amino vs. equatorial-methyl/axial-amino) to be observed. rsc.orgrsc.org Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the free energy difference (ΔG°) between the conformers. rsc.org This information is critical for understanding the molecule's three-dimensional structure and stereochemical preferences.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through the analysis of fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.gov For 3-methyl-N-pentylcyclohexan-1-amine (C₁₂H₂₅N), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula.

Chemical Formula: C₁₂H₂₅N

Monoisotopic Mass: 183.1987 u

Predicted [M+H]⁺ ion for HRMS: 184.2060 m/z

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, m/z 184.2) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a primary fragmentation mechanism is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com

Expected fragmentation pathways for 3-methyl-N-pentylcyclohexan-1-amine would include:

Loss of the pentyl radical: α-cleavage at the C1-N bond could lead to the loss of the C₅H₁₁ pentyl side chain, resulting in a fragment corresponding to the protonated 3-methylcyclohexylamine (B3022809).

Cleavage of the pentyl chain: Fragmentation can occur along the pentyl chain, leading to a series of characteristic losses.

Ring cleavage: The cyclohexane ring can undergo fragmentation, often initiated by cleavage of the bond alpha to the nitrogen, leading to the formation of smaller charged fragments.

Predicted Key MS/MS Fragments for [C₁₂H₂₅N+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Fragmentation Pathway
184.2114.1C₅H₁₀ (70.1)α-Cleavage and loss of pentene
184.298.1C₅H₁₃N (87.1)Loss of the N-pentylamino group
184.284.1C₇H₁₅N (113.1)Cleavage of the N-pentyl group at the β-position
114.197.1NH₃ (17.0)Loss of ammonia (B1221849) from the 3-methylcyclohexylaminium ion
114.169.1C₃H₇ (45.0)Ring fragmentation

This detailed analysis of fragmentation patterns provides confirmatory evidence for the identity and structure of the molecule. researchgate.net

Chromatographic Coupling with MS (e.g., GC-MS, LC-MS/MS) for Separation and Detection of Derivatized Amines

The analysis of aliphatic secondary amines such as 3-methyl-N-pentylcyclohexan-1-amine presents unique challenges for chromatographic techniques due to their polarity and, in some cases, high volatility. Direct analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is often hindered by poor peak shape, strong interaction with the stationary phase (leading to tailing), and low ionization efficiency, particularly for GC-MS. vt.edu To overcome these limitations, chemical derivatization is a widely employed strategy. researchgate.netjfda-online.com

Derivatization modifies the analyte's functional groups—in this case, the secondary amine—to create a derivative with more favorable properties for analysis. sigmaaldrich.com The primary goals of derivatizing amines are to:

Increase Volatility and Thermal Stability for GC-MS: By replacing the active hydrogen on the nitrogen atom, the polarity of the amine is reduced, making the resulting derivative more volatile and less prone to thermal degradation in the GC inlet and column. nih.govresearchgate.net

Improve Chromatographic Separation: Derivatization leads to less interaction with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution. iu.edu

Enhance MS Detection: For both GC-MS and LC-MS, derivatization can introduce moieties that improve ionization efficiency. researchgate.net For LC-MS, derivatization can add a pre-charged group or a group with high proton affinity, significantly boosting the signal in electrospray ionization (ESI). nih.govnih.gov Furthermore, the derivatizing agent can be chosen to produce characteristic fragment ions upon collision-induced dissociation (CID) in MS/MS, aiding in identification and quantification. nih.govnih.gov

Coupling these derivatization strategies with the separation power of chromatography and the detection sensitivity of mass spectrometry provides robust methods for the analysis of complex mixtures containing aliphatic amines. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile and thermally stable derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for less volatile derivatives and offers high selectivity through techniques like multiple reaction monitoring (MRM). vt.eduacs.org

Optimization of Derivatization Reagents and Conditions for Enhanced MS Signal

The selection and optimization of the derivatization reagent and reaction conditions are critical for achieving maximum sensitivity and reproducibility. The ideal reagent should react quickly and completely with the target amine under mild conditions, form a stable derivative, and significantly enhance the MS signal. researchgate.net

For GC-MS analysis , several classes of derivatizing reagents are commonly used for amines, including silylating, acylating, and alkylating agents. nih.govresearchgate.net

Silylation Reagents: These reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active amine hydrogen with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). sigmaaldrich.comnih.govthermofisher.com MTBSTFA is often preferred as it forms derivatives that are more stable to hydrolysis than TMS derivatives. sigmaaldrich.comthermofisher.com Catalysts like trimethylchlorosilane (TMCS) are sometimes added to facilitate the derivatization of sterically hindered amines. sigmaaldrich.com

Acylation Reagents: Acylating agents, particularly perfluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), introduce a fluorinated acyl group. nih.govgcms.cz These derivatives are highly volatile and exhibit excellent sensitivity with electron capture detection (ECD) and can also be analyzed by MS. nih.govgcms.cz Alkyl chloroformates, such as isobutyl chloroformate and propyl chloroformate, are also effective and can be used in aqueous samples. vt.eduresearchgate.net

The optimization of GC-MS derivatization involves several parameters. Reaction time and temperature are crucial; while many reactions proceed at room temperature, others require heating to go to completion, especially for sterically hindered compounds. sigmaaldrich.com The concentration of the reagent is also important, with a significant molar excess typically required to drive the reaction forward. sigmaaldrich.com For acylation reactions that produce acidic byproducts, their removal prior to GC analysis is necessary to prevent column degradation. gcms.cz

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amines
Reagent ClassExample ReagentAbbreviationDerivative CharacteristicsReferences
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFAIncreases volatility; common but moisture-sensitive. nih.goviu.edusigmaaldrich.com
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.comthermofisher.com
AcylationTrifluoroacetic AnhydrideTFAAHighly volatile, improves chromatographic behavior. iu.edugcms.cz
AcylationHeptafluorobutyric AnhydrideHFBAStable and highly volatile derivatives, excellent for trace analysis. nih.gov
Alkylation (via Acylation)Isobutyl ChloroformateIBCFEffective for primary and secondary amines in aqueous samples. researchgate.net

For LC-MS/MS analysis , derivatization aims to increase retention on reversed-phase (RP) columns and enhance ionization efficiency. acs.orgnih.gov

Amine-Reactive Reagents: A variety of reagents are available that react specifically with primary and secondary amines. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, sold as AccQ-Tag) reacts with amines to form stable, fluorescent derivatives that show excellent ESI-MS response in positive ion mode. acs.orgacs.org The reaction is typically rapid, often requiring only a short heating step to degrade excess reagent. acs.org Dansyl chloride is another classic reagent that provides fluorescent derivatives with high ionization efficiency. nih.gov Other reagents like benzoyl chloride and diethyl ethoxymethylenemalonate (DEEMM) have also been successfully used to improve sensitivity and chromatographic retention. nih.govut.ee

Optimization of LC-MS/MS derivatization focuses on reaction conditions such as pH, reagent concentration, and reaction time. For example, a study optimizing benzoyl chloride derivatization found that a 2% concentration and a 20-minute reaction time yielded maximum efficiency. nih.gov The choice of solvent and the use of quenching reagents to stop the reaction and remove excess derivatizing agent are also important considerations for obtaining clean chromatograms. ut.ee A systematic comparison of five different amine-derivatization reagents (Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) showed that none was universally superior, and their performance in terms of ionization efficiency varied with chromatographic conditions, indicating that method development must be tailored to the specific analytical goals. nih.gov

Table 2: Common Derivatization Reagents for LC-MS/MS Analysis of Amines
Reagent NameAbbreviationDerivative CharacteristicsReferences
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQC / AccQ-TagExcellent chromatographic properties and MS/MS detection. acs.orgacs.org
Dansyl ChlorideDansyl-ClVersatile reagent providing fluorescent derivatives with high ionization efficiency. nih.gov
Benzoyl Chloride-Increases hydrophobicity and MS sensitivity. nih.gov
NaphthylisothiocyanateNITUsed for structure elucidation of primary and secondary amines. nih.gov
Diethyl ethoxymethylenemalonateDEEMMDerivatives show a characteristic neutral loss for targeted screening. ut.ee
Ion-Pairing Chromatography in LC-MS/MS for Polar Metabolite Analysis

While derivatization is a powerful approach for analyzing amines, an alternative or complementary technique for improving the analysis of polar and charged compounds by LC-MS is ion-pairing chromatography (IPC). rsc.org IPC is a variation of reversed-phase liquid chromatography (RPLC) where an ion-pairing reagent is added to the mobile phase. rsc.org This reagent has a charged head group that can interact with oppositely charged analytes and a hydrophobic tail that interacts with the nonpolar stationary phase (e.g., C18). rsc.org This mechanism effectively increases the retention of highly polar, charged analytes that would otherwise elute in or near the void volume in standard RPLC. rsc.orgnih.gov

For comprehensive metabolomic analyses that include both acidic and basic compounds, IPC can be combined with derivatization to achieve broader coverage. acs.orgnih.gov A common strategy involves using an amine-based ion-pairing agent, such as tributylamine, in the mobile phase to retain polar acidic metabolites in negative ion mode ESI-MS. acs.orgrsc.org Simultaneously, basic compounds like 3-methyl-N-pentylcyclohexan-1-amine can be analyzed in a separate run following derivatization (e.g., with AQC) to ensure good retention and sensitivity in positive ion mode. acs.orgnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of 3-methyl-N-pentylcyclohexan-1-amine, providing a basis for understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems. For 3-methyl-N-pentylcyclohexan-1-amine, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) or TZVP, are used to determine its most stable three-dimensional structure. nih.govnih.gov This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Amine

PropertyCalculated ValueSignificance
Total EnergyVaries with methodIndicates molecular stability
HOMO EnergyVaries with methodRelates to ionization potential and electron-donating ability
LUMO EnergyVaries with methodRelates to electron affinity and electron-accepting ability
Dipole MomentVaries with methodIndicates overall molecular polarity

Note: Specific values for 3-methyl-N-pentylcyclohexan-1-amine would require dedicated DFT calculations. The table illustrates the types of data generated.

Ab Initio Methods for High-Accuracy Energy Predictions and Molecular Properties

For even greater accuracy in energy predictions, ab initio methods are employed. These methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. High-level composite methods like W1X-1 can provide benchmark-quality thermochemical data, including standard enthalpies of formation. nih.gov While computationally expensive, these methods are invaluable for obtaining highly reliable energetic information. researchgate.net Simpler ab initio methods, such as Hartree-Fock (HF) theory, can be used for initial geometry optimizations, which are then refined using more sophisticated techniques like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) from First Principles

A significant application of quantum chemistry is the prediction of spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts from first principles. nih.govmodgraph.co.ukarxiv.org By computing the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. nih.govmodgraph.co.uk These predicted spectra can be compared with experimental data to confirm structural assignments. modgraph.co.uknih.gov While generally accurate, the prediction of certain chemical shifts, such as those for NH protons, can be challenging due to factors like solvent effects and hydrogen bonding. modgraph.co.uk

Molecular Mechanics and Dynamics Simulations for Conformational Studies

The flexibility of the cyclohexyl ring and the pentyl chain in 3-methyl-N-pentylcyclohexan-1-amine gives rise to a complex conformational landscape. Molecular mechanics and dynamics simulations are powerful tools for exploring this landscape.

Exploration of Potential Energy Surfaces (PES) for Conformational Minima

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net By systematically changing key dihedral angles in 3-methyl-N-pentylcyclohexan-1-amine, a PES can be generated. researchgate.net This allows for the identification of low-energy conformations, known as conformational minima, which represent the most stable shapes of the molecule. The relative energies of these minima determine their population at a given temperature. Theoretical analysis can reveal that certain modifications, such as N-methylation in related systems, can reduce the number of observable backbone conformers. researchgate.net

Advanced Conformational Searching Algorithms (e.g., Monte Carlo, Molecular Dynamics)

To efficiently explore the vast conformational space of a flexible molecule like 3-methyl-N-pentylcyclohexan-1-amine, advanced searching algorithms are necessary.

Monte Carlo (MC) simulations generate a multitude of random conformations and accept or reject them based on their energy. wustl.eduscienceopen.com This stochastic approach is effective at overcoming energy barriers and locating a wide range of possible conformers. wustl.edu

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule, simulating its movement over time. scienceopen.commdpi.comresearchgate.net This provides a dynamic picture of the molecule's flexibility and allows for the exploration of conformations in a way that mimics its behavior in a real system. scienceopen.com Hybrid Monte Carlo/Molecular Dynamics methods can also be employed to enhance the efficiency of conformational searching. wustl.edu

These simulations provide an ensemble of representative configurations from which thermodynamic properties can be calculated. scienceopen.com

Table 2: Comparison of Conformational Search Methods

MethodPrincipleAdvantagesLimitations
Monte Carlo Random sampling of conformational space with energy-based acceptance criteria. wustl.eduEfficient at overcoming energy barriers; good for finding diverse minima. wustl.eduDoes not provide time-dependent information. scienceopen.com
Molecular Dynamics Simulates atomic motion over time based on classical mechanics. researchgate.netProvides dynamic information; explores conformations accessible at a given temperature. scienceopen.comCan get trapped in local energy minima.

Thermodynamic and Kinetic Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex amines. By mapping out potential energy surfaces, researchers can identify likely reaction pathways, characterize the structures of transition states, and calculate the activation energies that govern reaction rates.

For the synthesis of cyclohexylamine (B46788) derivatives, several pathways can be computationally explored. A study on the synthesis of 1,3-cyclohexanediamine (B1580663) investigated multiple routes, including a one-pot reductive amination of resorcinol (B1680541) and a hydroxylamine (B1172632) hydrochloride pathway from 1,3-cyclohexanedione. mdpi.com The computational analysis of such pathways involves optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species allow for the determination of activation barriers (Ea) and reaction enthalpies (ΔH). For instance, in the hydroxylamine pathway for 1,3-cyclohexanediamine synthesis, the hydrogenation of the oxime intermediate was found to be sensitive to temperature, a finding that can be rationalized by calculating the activation barriers for the desired reaction versus side reactions. mdpi.com

Modern computational approaches combine machine learning with reaction network approaches to predict not only the products of a reaction but also the most likely pathways. rsc.orgnih.gov These methods can be trained on known reactions to predict the outcomes of new synthetic routes. For a target molecule like 3-methyl-N-pentylcyclohexan-1-amine, synthetic pathways such as the reductive amination of 3-methylcyclohexanone (B152366) with pentylamine could be modeled. Computational analysis would predict the energetics of imine formation and subsequent reduction, including the activation barriers for each step.

The table below illustrates hypothetical activation energies for key steps in a potential synthesis of a substituted cyclohexylamine, based on general knowledge from computational studies of similar amine syntheses.

Reaction Step Description Hypothetical Activation Energy (kcal/mol)
Imine FormationNucleophilic attack of the amine on the ketone10-15
DehydrationElimination of water to form the iminium ion15-20
ReductionHydride attack on the iminium ion5-10

This table presents hypothetical data for illustrative purposes, as specific computational results for the synthesis of 3-methyl-N-pentylcyclohexan-1-amine are not available in the literature.

The basicity of an amine, quantified by its pKa value (referring to the pKa of the conjugate acid), is a fundamental thermodynamic property that governs its behavior in chemical and biological systems. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting pKa values. youtube.comnih.gov The calculation typically involves a thermodynamic cycle that relates the free energy of deprotonation in solution to the gas-phase energies of the protonated and deprotonated species and their solvation free energies. youtube.com

Various computational schemes, such as direct, vertical, and adiabatic approaches, can be employed, with the adiabatic scheme often providing the most accurate results as it accounts for structural relaxation in both the gas and solution phases. nih.gov For example, a study using the SMD solvation model with the M06-2X functional found that the adiabatic scheme yielded a root-mean-square error (RMSE) of 1.40 pKa units for a set of 24 molecules. nih.gov

While a specific calculated pKa for 3-methyl-N-pentylcyclohexan-1-amine is not documented, data for analogous compounds are available. A semi-empirical computational study using the PM6 Hamiltonian and the COSMO solvation model calculated the pKa of several amines and compared them to experimental values. srce.hrresearchgate.net This study highlights the utility of even less computationally demanding methods for estimating amine basicity.

The table below presents experimental and calculated pKa values for cyclohexylamine and related compounds from the literature, illustrating the typical accuracy of such predictions.

Amine Experimental pKa Calculated pKa (Method) Reference
Cyclohexylamine10.4910.7 (PM6/COSMO) researchgate.net
Isopropylamine10.6311.0 (PM6/COSMO) researchgate.net
t-butylamine10.6811.4 (PM6/COSMO) researchgate.net

The basicity of 3-methyl-N-pentylcyclohexan-1-amine would be influenced by the electron-donating nature of the alkyl substituents (methyl and pentyl groups), which generally increases basicity compared to ammonia (B1221849). The steric bulk around the nitrogen atom can also affect solvation of the protonated form, which in turn influences the pKa.

Many synthetic routes to substituted cyclohexylamines can generate multiple stereoisomers. Computational modeling is an invaluable tool for understanding and predicting the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which isomer will be formed preferentially.

A notable example is the use of computational chemistry to understand the stereoselectivity of cycloaddition reactions. A study on a photoredox-catalyzed [4 + 2] cycloaddition to form functionalized cyclohexylamine derivatives demonstrated excellent diastereoselectivity. nih.gov Mechanistic investigations, supported by computational modeling, proposed a pathway involving a benzyl (B1604629) radical iminium ion intermediate. The stereochemical outcome is determined during the ring-closing step, where the alkyl radical adds intramolecularly to the iminium ion. The transition state leading to the observed major diastereomer would be computationally shown to be lower in energy than the transition state for the minor diastereomer, often due to minimized steric interactions. nih.gov

For a reaction like the synthesis of 3-methyl-N-pentylcyclohexan-1-amine via reductive amination of 3-methylcyclohexanone, four possible stereoisomers can be formed. Computational modeling could predict the relative energies of the transition states for the reduction of the (E) and (Z) isomers of the intermediate imine from both the axial and equatorial faces. Such calculations would reveal the most favorable attack trajectory of the reducing agent, thus predicting the major diastereomer.

Modern approaches even use neural network potentials to rapidly evaluate activation energies for different stereochemical pathways, making the prediction of stereoselectivity more efficient. arxiv.org These methods can enumerate all possible stereoisomers of intermediates and evaluate their corresponding transition state barriers to identify the most kinetically favorable reaction pathway. arxiv.org While a specific study on 3-methyl-N-pentylcyclohexan-1-amine is lacking, these computational methodologies provide a robust framework for predicting and rationalizing the stereoselectivity in its synthesis.

Potential Research Directions and Future Perspectives

Development of Next-Generation Catalytic Systems for Enantioselective Synthesis

The synthesis of specific stereoisomers of chiral amines is crucial, as different enantiomers can have vastly different biological and material properties. For a molecule like 3-methyl-N-pentylcyclohexan-1-amine, which has multiple stereocenters, achieving high enantioselectivity is a significant challenge. Future research will likely focus on advanced catalytic methods to control this three-dimensional arrangement.

Recent breakthroughs in catalysis offer powerful tools for this purpose. acs.org One promising avenue is the combination of different catalytic modes in a single reaction vessel. For example, merging photoredox catalysis with chiral acid catalysis has enabled the stereoselective synthesis of complex cyclohexylamine (B46788) derivatives. nih.govrsc.org This dual catalytic approach could potentially be adapted to synthesize specific enantiomers of 3-methyl-N-pentylcyclohexan-1-amine from readily available starting materials. Another powerful strategy is transition metal-catalyzed asymmetric hydrogenation of imines or enamines, which has become a cornerstone for producing chiral amines. nih.govacs.org Systems based on iridium or rhodium with specialized chiral ligands have shown exceptional efficiency and selectivity, though challenges remain for sterically hindered N-alkyl imines. acs.org

Furthermore, nickel-catalyzed reactions are emerging as a cost-effective and powerful alternative. Nickel-catalyzed alkene desymmetrization has been used to construct cyclic chiral amines with two adjacent stereocenters, a method directly applicable to the synthesis of scaffolds like the one . rsc.org Similarly, enantioconvergent substitution reactions using chiral nickel catalysts can produce a wide range of dialkyl carbinamines from racemic starting materials. nih.gov A one-pot, multicatalytic system using a single titanium catalyst has also been shown to convert simple amines and carboxylic acids into enantio-enriched chiral amines, highlighting a trend towards more streamlined and efficient synthetic processes. digitellinc.com

Exploration of Novel Biocatalytic Pathways for Amine Production

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The production of chiral amines is a field where biocatalysis has seen significant success. Future work on 3-methyl-N-pentylcyclohexan-1-amine would benefit from exploring enzymes like amine dehydrogenases (AmDHs), imine reductases (IREDs), and transaminases (ATAs). nih.govrsc.org

A plausible and highly efficient biocatalytic route would be the asymmetric reductive amination of 3-methylcyclohexanone (B152366) with pentylamine. Engineered AmDHs and IREDs are particularly well-suited for this transformation, directly converting a ketone and an amine into a chiral amine product. nih.govrsc.org The discovery of multifunctional enzymes, such as an IRED that can catalyze both conjugate alkene reduction and subsequent reductive amination, opens up even more complex synthetic possibilities in a single step. nih.gov This could allow for the synthesis of saturated chiral amines from unsaturated cyclic ketones.

Significant progress has been made in discovering and engineering these enzymes to accept a broader range of substrates and to exhibit higher stereoselectivity. researchgate.net Researchers have successfully established enzymatic amination platforms for the stereocontrolled functionalization of 4-substituted cyclohexanones, demonstrating the feasibility of producing specific cis/trans isomers. researchgate.net Applying these protein engineering and process optimization strategies will be essential to develop a biocatalyst that can produce the desired stereoisomer of 3-methyl-N-pentylcyclohexan-1-amine on a preparatory scale. nih.gov

Design and Synthesis of Advanced Materials Incorporating 3-Methyl-N-pentylcyclohexan-1-amine Scaffolds

The functional properties of polymers and other materials can be profoundly altered by incorporating specific chemical moieties. The 3-methyl-N-pentylcyclohexan-1-amine scaffold, with its blend of a non-polar cyclic alkyl structure and a polar amine group, could be a valuable building block in materials science.

Research has shown that cyclohexylamine can be used to modify polymers, improving mechanical properties, thermal stability, and chemical resistance by forming cross-linked structures or increasing crystallinity. newtopchem.com The specific structure of 3-methyl-N-pentylcyclohexan-1-amine, with its additional alkyl groups, could be used to fine-tune these properties, particularly hydrophobicity and processability.

A particularly exciting future direction is the creation of functional polyolefins. A two-step catalytic process combining hydroaminoalkylation and ring-opening metathesis polymerization (ROMP) has been used to create amine-functionalized polymers from simple cyclic alkenes. acs.org These materials exhibit tunable properties, autonomous self-healing, and strong adhesion to typically non-stick surfaces like polytetrafluoroethylene (PTFE), driven by the hydrogen-bonding capabilities of the incorporated amine groups. acs.org Incorporating the 3-methyl-N-pentylcyclohexan-1-amine scaffold into such systems could offer a sophisticated way to control the material's final properties. Additionally, certain cyclohexylamine derivatives have been patented as effective stabilizers for a variety of organic materials, protecting them from degradation. google.com

Integration of Machine Learning and Artificial Intelligence in Predictive Amine Chemistry

The trial-and-error nature of chemical synthesis and catalyst development is time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are rapidly changing this paradigm by creating models that can predict chemical properties and reaction outcomes. nih.gov For complex amines, these predictive tools are invaluable.

ML models have been successfully developed to predict key properties and behaviors of amines based on their chemical structure. researchgate.net For instance, researchers have built models to forecast the oxidative degradation rate of various amines, finding that cyclic structures tend to have lower degradation rates while longer alkyl chains also decrease degradation. acs.org Other models can predict whether an amine is likely to undergo N-dealkylation, a crucial metabolic pathway. mdpi.com These predictive capabilities allow for the high-throughput screening of virtual compounds before committing to laboratory synthesis.

The accuracy of these models is continually improving. By training algorithms on large datasets of reactions, ML can predict activation energies, reaction yields, and even enantioselectivity with remarkable accuracy. nih.govyoutube.com As more high-throughput experimental data becomes available, the predictive power of these models will grow, enabling the rapid identification of optimal reaction conditions or the design of novel amine-based molecules with desired properties. nih.gov

Table 1: Examples of Machine Learning Models in Predictive Amine Chemistry
ML Model/ApproachPredicted Property/ApplicationKey Findings/PerformanceReference
CatBoost RegressionOxidative degradation rate of aminesModel developed with 27 amines achieved an average absolute deviation of 0.3%. Found that cyclic amines and those with longer alkyl chains degrade slower. acs.org
Extreme Gradient BoostingN-dealkylation of amine pollutantsAchieved 86.2% accuracy on a dataset of 286 amines, enabling high-throughput screening of biotransformation pathways. mdpi.com
Bayesian Committee Machine (BCM)Physical properties of C-N-H compoundsModel trained on short-chain amines accurately predicted properties of long-chain amines, showing high transferability. arxiv.org
Neural Network / Support Vector RegressionActivation energy barriers in amide reactionsNeural network model predicted activation energies with R² values over 0.9, facilitating the design of more efficient catalytic systems. researchgate.net

Continued Refinement of Computational Models for Enhanced Accuracy and Predictive Power

Density Functional Theory (DFT) is a quantum mechanical modeling method used to simulate chemical reactions and predict properties like reaction energies and basicity. nih.govresearchgate.net While highly accurate, DFT calculations can be computationally expensive. A major area of research is the development of models that can achieve DFT-level accuracy at a fraction of the computational cost. nih.gov ML is being used to accelerate these calculations and to build models that learn from DFT data. arxiv.org

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-pentylcyclohexan-1-amine, and how can purity be maximized during synthesis?

  • Methodological Answer : Reductive amination of 3-methylcyclohexanone with pentylamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts) is a primary route . Purification via fractional distillation or preparative HPLC is recommended to achieve >95% purity. Contamination by secondary amines (e.g., dialkylated byproducts) can be minimized by controlling reaction stoichiometry (amine:ketone ratio of 1.2:1) and temperature (60–80°C) . Alternative methods, such as nucleophilic substitution of cyclohexyl halides with pentylamine, may require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .

Q. Which analytical techniques are most effective for characterizing 3-methyl-N-pentylcyclohexan-1-amine and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. Key diagnostic signals include the cyclohexane ring protons (δ 1.2–2.1 ppm) and the N-pentyl chain (δ 0.8–1.5 ppm) . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, while HPLC with UV detection (λ = 210–230 nm) monitors purity . For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC can separate stereoisomers .

Q. How can researchers assess the solubility and stability of 3-methyl-N-pentylcyclohexan-1-amine in different solvents?

  • Methodological Answer : Solubility can be quantified via shake-flask methods in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) at 25°C. Stability studies should include accelerated degradation tests under acidic/basic conditions (pH 1–13) and thermal stress (40–80°C), analyzed via HPLC to track decomposition products like cyclohexene derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of 3-methyl-N-pentylcyclohexan-1-amine analogs?

  • Methodological Answer : Discrepancies in receptor binding data (e.g., σ-receptor vs. serotonin receptor affinities) may arise from assay conditions. Validate findings using orthogonal methods:
  • Radioligand binding assays with [³H]-DTG for σ-receptors .
  • Functional assays (e.g., cAMP modulation) for G-protein-coupled receptor activity .
    Cross-validate results across cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific artifacts .

Q. How can computational modeling guide the design of 3-methyl-N-pentylcyclohexan-1-amine derivatives with enhanced selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with target receptors. Focus on modifying substituents (e.g., replacing the pentyl chain with branched alkyl groups) to optimize steric and electronic complementarity with receptor pockets . QSAR models trained on cyclohexanamine analogs can prioritize synthetic targets with predicted logP < 3.5 and polar surface area < 60 Ų for improved blood-brain barrier penetration .

Q. What in vitro models are suitable for evaluating the neuropharmacological effects of 3-methyl-N-pentylcyclohexan-1-amine?

  • Methodological Answer :
  • Primary neuronal cultures : Assess neurotoxicity via MTT assays and calcium imaging to detect excitotoxicity .
  • Transfected cell lines : Use HEK-293 cells expressing human dopamine or serotonin transporters to study uptake inhibition .
  • Microelectrode arrays (MEAs) : Monitor real-time electrophysiological responses in brain slice preparations .

Q. How can researchers address challenges in scaling up the synthesis of 3-methyl-N-pentylcyclohexan-1-amine for preclinical studies?

  • Methodological Answer : Transition from batch to continuous flow reactors to improve reproducibility and yield. Key parameters include:
  • Residence time : 30–60 minutes for reductive amination .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enhance catalyst reuse .
    Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.